Ethyl 2-(4-ethyl-3-methoxyphenyl)acetate
Description
Ethyl 2-(4-ethyl-3-methoxyphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with a methoxy group at the 3-position and an ethyl group at the 4-position, linked to an ethyl acetate moiety. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The ethyl and methoxy substituents influence its lipophilicity, solubility, and reactivity compared to simpler esters like ethyl acetate .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-(4-ethyl-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-4-11-7-6-10(8-12(11)15-3)9-13(14)16-5-2/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
XHEZSVGUFAWBOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)OCC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity: The target compound’s ethyl and methoxy groups result in higher logP values compared to hydroxyl-substituted analogues (e.g., ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate), making it more suitable for non-aqueous applications .
- Reactivity: Halogenated derivatives (e.g., 4-chloro) exhibit enhanced electrophilicity, whereas amino-substituted compounds (e.g., 4-NH₂) participate in hydrogen bonding and conjugation .
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